molecular formula C11H9FN2O B1449030 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 1691000-51-7

1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No. B1449030
M. Wt: 204.2 g/mol
InChI Key: WTYKFHLLVYRMNZ-UHFFFAOYSA-N
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Description

Pyrazole derivatives, such as 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole , are often used in medicinal chemistry due to their wide range of biological activities . They can be synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction, followed by the synthesis of pyrazole via oxidative aromatization of pyrazoline .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The structure of these compounds is usually confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives often involve the reaction of α, β-unsaturated ketone with hydrazine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various methods. For example, the melting point can be determined experimentally . Spectroscopic methods such as FT-IR, HR-MS, 1D and 2D NMR can be used to confirm the structure of the compound .

Scientific Research Applications

Antitumor Activity

The compound has shown potential in antitumor studies. Researchers synthesized derivatives and evaluated their antitumor potential against different cell lines such as MCF-7 (breast cancer) and CaCo-2 (colon cancer), using Fluorouracil as a reference drug . This suggests its utility in developing new cancer therapies.

Anti-inflammatory Properties

Compounds with the 1H-pyrazol moiety have been associated with anti-inflammatory effects. They are considered in the design of new drugs targeting chronic inflammatory diseases . This could lead to the development of novel treatments for conditions like arthritis and other inflammatory disorders.

Antimicrobial Activity

The imidazole ring, which is structurally similar to the 1H-pyrazol ring, is known for its antimicrobial properties. Drugs containing this moiety have been used to treat infectious diseases, suggesting that 1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one could also be explored for its antimicrobial potential .

Antileishmanial and Antimalarial Evaluation

Derivatives of the compound have been tested for their antileishmanial and antimalarial activities. The in vitro and in vivo studies against Leishmania aethiopica and Plasmodium berghei, respectively, indicate its potential use in treating parasitic infections .

Chemotaxis in Immune Cells

The compound’s structure is conducive to influencing chemotaxis in immune cells. This property is crucial for the body’s response to infection and injury, and manipulating it can help in managing immune-related diseases .

Synthesis of Heterocyclic Compounds

The 1H-pyrazol ring is a key synthon in the synthesis of various heterocyclic compounds . These compounds have broad applications in pharmaceuticals, demonstrating the compound’s importance in drug development .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some compounds may be harmful if swallowed, inhaled, or if they come into contact with skin . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.

Future Directions

The future directions for research on pyrazole derivatives could involve further exploration of their biological activities and potential applications in medicine. For example, some pyrazole derivatives have shown promising anti-inflammatory and anticancer activities .

properties

IUPAC Name

1-(5-fluoro-1-phenylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8(15)10-7-13-14(11(10)12)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYKFHLLVYRMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N(N=C1)C2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-fluoro-1-phenyl-1H-pyrazol-4-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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